2,6-Dibromo-4-fluorophenol

Catalog No.
S703334
CAS No.
344-20-7
M.F
C6H3Br2FO
M. Wt
269.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-fluorophenol

CAS Number

344-20-7

Product Name

2,6-Dibromo-4-fluorophenol

IUPAC Name

2,6-dibromo-4-fluorophenol

Molecular Formula

C6H3Br2FO

Molecular Weight

269.89 g/mol

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

RRAZCUUOWIDAJS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)F
  • Synthesis of Novel Compounds

    2,6-Dibromo-4-fluorophenol possesses reactive bromine atoms and a phenolic hydroxyl group, making it a potential building block for the synthesis of more complex molecules. Researchers might utilize it in the creation of new pharmaceuticals, agrochemicals, or functional materials [].

  • Medicinal Chemistry Studies

    The presence of a fluorine atom and a phenolic group can influence the biological properties of a molecule. 2,6-Dibromo-4-fluorophenol could be a candidate for studies investigating new drug targets or mechanisms of action [].

  • Reference Standard in Analytical Chemistry

    Due to its availability from commercial suppliers, 2,6-Dibromo-4-fluorophenol could serve as a reference standard in analytical techniques like chromatography or spectroscopy for the identification of unknown compounds [, ].

2,6-Dibromo-4-fluorophenol is an organic compound with the molecular formula C6H3Br2FOC_6H_3Br_2FO and a molecular weight of 251.9 g/mol. This compound features a phenolic structure where two bromine atoms and one fluorine atom are substituted on the aromatic ring, specifically at the 2, 6, and 4 positions, respectively. The compound is known for its unique properties derived from the presence of halogen substituents, which significantly influence its chemical reactivity and biological activity.

Currently, there is no scientific research readily available on the specific mechanism of action of 2,6-Dibromo-4-fluorophenol.

Due to the limited information on 2,6-Dibromo-4-fluorophenol, it is advisable to handle it with caution assuming potential hazards:

  • Possible irritant: The presence of bromine atoms suggests potential skin and eye irritation similar to other brominated phenols.
  • Suspected endocrine disruptor: The fluorine substitution might raise concerns, as some fluorinated compounds have been linked to endocrine disruption.
Typical of halogenated phenols. Some notable reactions include:

  • Substitution Reactions: The bromine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The compound can be reduced to form corresponding phenols or other derivatives.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to specific positions on the aromatic ring.

These reactions make 2,6-dibromo-4-fluorophenol a versatile intermediate in organic synthesis.

Research indicates that 2,6-dibromo-4-fluorophenol exhibits significant biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, its structural characteristics suggest potential applications in pharmaceutical development due to its ability to interact with biological targets.

The synthesis of 2,6-dibromo-4-fluorophenol can be achieved through several methods:

  • Bromination of 4-Fluorophenol: This method involves treating 4-fluorophenol with brominating agents such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction typically requires specific conditions to achieve high yields (around 79%) .
  • Alternative Synthesis from Precursor Compounds: Another approach involves starting from 3,5-dibromo-1-fluorobenzene and performing further reactions to obtain the desired product .

2,6-Dibromo-4-fluorophenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agriculture: Its antimicrobial properties could be utilized in developing agrochemicals.
  • Chemical Intermediates: It is used as an intermediate in synthesizing other complex organic compounds.

Studies on the interactions of 2,6-dibromo-4-fluorophenol with various biological systems have indicated potential pathways for drug action and toxicity. Its interactions with enzymes or receptors can provide insights into its pharmacological effects and safety profile. Further research is needed to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 2,6-dibromo-4-fluorophenol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-fluorophenolC6H4BrFC_6H_4BrFContains only one bromine atom; less reactive.
2,5-DibromophenolC6H4Br2OC_6H_4Br_2OLacks fluorine; different reactivity profile.
3,5-Dibromo-4-fluorophenolC6H3Br2FOC_6H_3Br_2FODifferent substitution pattern; potential for varied biological activity.
2-Fluoro-4-bromophenolC6H5BrFC_6H_5BrFLess bromination; different applications in synthesis.

Each of these compounds exhibits unique properties that differentiate them from 2,6-dibromo-4-fluorophenol while also highlighting its distinct reactivity and potential applications in various fields.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

344-20-7

Dates

Modify: 2023-08-15

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